Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol
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Overview
Description
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol: is an organic compound with the molecular formula C12H24O2 . It is a derivative of tetrahydropyran, featuring a six-membered ring with oxygen and a hydroxyl group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol typically involves the oxa-6π-electrocyclization of dienones , a common pathway for creating 2H-pyran derivatives . This method involves the cyclization of dienones under specific conditions to form the desired tetrahydropyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with various molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2,5-dimethyl-2H-pyranmethanol: A similar compound with methyl groups instead of propyl groups.
2H-Pyran-2-methanol, tetrahydro-: Another related compound with a similar core structure but different substituents.
Uniqueness
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of propyl groups can affect its solubility, boiling point, and interactions with other molecules, distinguishing it from its methyl-substituted counterparts .
Properties
CAS No. |
85392-29-6 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(2,5-dipropyloxan-2-yl)methanol |
InChI |
InChI=1S/C12H24O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h11,13H,3-10H2,1-2H3 |
InChI Key |
MQXJAGMQBSLYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(CCC)CO |
Origin of Product |
United States |
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